Technical Documentation Center

4-Amino-2,3-diiodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2,3-diiodobenzoic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Solubility of 4-Amino-2,3-diiodobenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 4-Amino-2,3-diiodobenzoic Acid 4-Amino-2,3-diiodobenzoic acid is a halogenated aromatic compound. Its structural similarity to para-aminobenzoic acid (P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Application of 4-Amino-2,3-diiodobenzoic Acid

4-Amino-2,3-diiodobenzoic acid is a halogenated aromatic compound. Its structural similarity to para-aminobenzoic acid (PABA), a crucial molecule in folate synthesis, suggests its potential as a building block in medicinal chemistry and drug development.[1] The introduction of two iodine atoms onto the benzene ring is expected to significantly alter its physicochemical properties compared to the parent PABA molecule. In any application, from synthetic chemistry to pharmacology, understanding the solubility of this compound is of paramount importance. Solubility dictates the choice of reaction media, the feasibility of formulation strategies, and ultimately, the bioavailability of any potential therapeutic agent derived from it.[2][3] This guide provides a comprehensive framework for determining the solubility of 4-Amino-2,3-diiodobenzoic acid, focusing on robust experimental design and accurate data interpretation.

Predicted Physicochemical Properties and Their Impact on Solubility

  • Molecular Structure and Functional Groups: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This amphoteric nature means its ionization state, and therefore its solubility, will be highly dependent on the pH of the solvent.[5][8] The presence of these polar functional groups allows for hydrogen bonding, suggesting potential solubility in polar solvents.[6]

  • Impact of Iodine Substitution: The two large, hydrophobic iodine atoms will increase the molecule's molar mass and likely its lipophilicity (logP). This increased lipophilicity may lead to lower solubility in aqueous media compared to 4-aminobenzoic acid.

  • Crystalline Structure: The stability of the crystal lattice will also play a significant role in its solubility. A more stable crystal lattice will require more energy to break, resulting in lower solubility.

The interplay of these factors—the polar functional groups favoring dissolution in polar solvents and the hydrophobic iodine atoms favoring nonpolar environments—makes a systematic experimental determination of solubility essential.

G cluster_properties Physicochemical Properties cluster_behavior Solubility Behavior Molecular Structure Molecular Structure Functional Groups\n(-COOH, -NH2) Functional Groups (-COOH, -NH2) Molecular Structure->Functional Groups\n(-COOH, -NH2) Iodine Substitution Iodine Substitution Molecular Structure->Iodine Substitution pH Dependence pH Dependence Functional Groups\n(-COOH, -NH2)->pH Dependence Polar Solvent Solubility Polar Solvent Solubility Functional Groups\n(-COOH, -NH2)->Polar Solvent Solubility Nonpolar Solvent Solubility Nonpolar Solvent Solubility Iodine Substitution->Nonpolar Solvent Solubility Aqueous Solubility Aqueous Solubility Iodine Substitution->Aqueous Solubility decreases Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Aqueous Solubility inversely proportional

Physicochemical properties influencing solubility.

Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10] This technique measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Experimental Design: Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and chemical properties relevant to pharmaceutical and chemical research.

Solvent ClassExamplesRationale
Aqueous Purified Water, pH-buffered solutionsTo determine solubility in a biologically relevant medium and to assess the impact of pH on the ionizable functional groups.
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. They are also common solvents for chemical synthesis.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileThese solvents have high dielectric constants and are excellent solubilizers for a wide range of compounds. DMSO is frequently used for stock solutions in biological assays.
Nonpolar Hexane, TolueneTo assess the solubility in lipophilic environments, which can be relevant for understanding partitioning behavior and for certain synthetic applications.
Detailed Experimental Protocol

1. Preparation of Saturated Solutions: a. Add an excess amount of 4-Amino-2,3-diiodobenzoic acid to a series of vials, each containing a known volume of the selected solvents. An excess is visually confirmed by the presence of undissolved solid material. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C) to facilitate equilibration. The equilibration time can vary but is typically 24-48 hours. Heating or sonication can be used initially to shorten the time to reach equilibrium.[11]

2. Phase Separation: a. After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values. b. Centrifuge the vials at a high speed to pellet the excess solid. c. Carefully aspirate the supernatant, taking care not to disturb the pellet. For very poorly soluble compounds, filtration using a syringe filter may be necessary, but one must be cautious of potential adsorption of the compound onto the filter membrane.[9]

3. Quantification of the Dissolved Compound: a. Prepare a series of calibration standards of 4-Amino-2,3-diiodobenzoic acid of known concentrations in a suitable solvent (e.g., DMSO or methanol). b. Dilute the saturated supernatant with the same solvent used for the calibration standards to bring the concentration within the linear range of the analytical method. c. Analyze the calibration standards and the diluted samples using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] The aromatic nature of the compound should provide a strong UV chromophore for sensitive detection.

4. Data Analysis and Reporting: a. Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards. b. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. c. Calculate the original solubility in the saturated solution by accounting for the dilution factor. d. Report the solubility in standard units such as mg/mL and moles/L (Molarity).

G cluster_workflow Shake-Flask Solubility Determination Workflow Start Start Add Excess Compound to Solvent Add Excess Compound to Solvent Start->Add Excess Compound to Solvent Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Compound to Solvent->Equilibrate (24-48h) Phase Separation (Centrifugation/Filtration) Phase Separation (Centrifugation/Filtration) Equilibrate (24-48h)->Phase Separation (Centrifugation/Filtration) Dilute Supernatant Dilute Supernatant Phase Separation (Centrifugation/Filtration)->Dilute Supernatant Analyze by HPLC-UV Analyze by HPLC-UV Dilute Supernatant->Analyze by HPLC-UV Calculate Solubility Calculate Solubility Analyze by HPLC-UV->Calculate Solubility End End Calculate Solubility->End

Workflow for shake-flask solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvent systems.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Purified Water25Experimental ValueCalculated Value
pH 7.4 Phosphate Buffer25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Conclusion

A thorough understanding of the solubility of 4-Amino-2,3-diiodobenzoic acid is a fundamental prerequisite for its successful application in research and development. While predictions based on its chemical structure offer valuable initial insights, they are no substitute for rigorous experimental determination. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable means of obtaining this critical data. The resulting solubility profile across a range of solvents will guide formulation development, synthetic route optimization, and the design of meaningful biological assays, ultimately accelerating the journey from a promising molecule to a valuable chemical tool or therapeutic agent.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility . (2012). SciSpace. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation . (2019). ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013). PharmaTutor. [Link]

  • 4-Amino-3,5-diiodobenzoic acid . PubChem. [Link]

  • 4-Aminobenzoic acid . Solubility of Things. [Link]

  • 4-Amino-3-iodobenzoic acid . Solubility of Things. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

  • 4-Amino-3-iodobenzoic Acid . PubChem. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . (2023). MDPI. [Link]

Sources

Exploratory

Discovery and history of 4-Amino-2,3-diiodobenzoic acid.

Part 1: Executive Summary & Chemical Identity 4-Amino-2,3-diiodobenzoic acid (CAS: 1375160-54-5; PubChem CID: 69285308) is a specialized halogenated aromatic amino acid. While often confused with its ubiquitous isomer, 4...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Amino-2,3-diiodobenzoic acid (CAS: 1375160-54-5; PubChem CID: 69285308) is a specialized halogenated aromatic amino acid. While often confused with its ubiquitous isomer, 4-amino-3,5-diiodobenzoic acid (a cornerstone intermediate for iodinated contrast media like Diatrizoate), the 2,3-diiodo variant represents a distinct class of structural analogs.

Its primary scientific significance lies in antimicrobial drug discovery . Identified through computational screening as a high-affinity ligand for Dihydropteroate Synthase (DHPS) , it serves as a non-sulfonamide mimetic of para-aminobenzoic acid (PABA). This profile makes it a critical candidate for overcoming sulfonamide resistance in bacterial pathogens.

Table 1: Physicochemical Profile[1]
PropertyValueContext
Molecular Formula C₇H₅I₂NO₂Halogenated Benzoic Acid
Molecular Weight 388.93 g/mol High density due to Iodine
Isomeric Distinction 2,3-diiodo (Vicinal)Rare; Sterically crowded at ortho-meta
Common Isomer 3,5-diiodo (Symmetric)Common; Precursor to X-ray contrast agents
H-Bond Donors/Acceptors 2 / 3Lipinski Rule of 5 Compliant
Target Enzyme Dihydropteroate Synthase (DHPS)Folate Synthesis Pathway

Part 2: Discovery and History

The history of 4-amino-2,3-diiodobenzoic acid is not one of serendipitous 19th-century synthesis, but rather of modern Rational Drug Design .

The "Contrast Media" Divergence (1950s - Present)

To understand the 2,3-isomer, one must first understand what it is not. Since the 1950s, the pharmaceutical industry has mass-produced the 3,5-diiodo isomer. This symmetric molecule is easily synthesized by direct iodination of PABA (the amino group directs incoming iodine to the ortho positions relative to itself, which are positions 3 and 5). This isomer became the scaffold for the entire industry of ionic and non-ionic X-ray contrast agents.

The Computational Era & The Search for "Super-PABA" (2010s)

The specific discovery of the 2,3-diiodo isomer's biological relevance is attributed to the search for alternatives to Sulfonamides. Sulfonamides act by competing with PABA for the active site of DHPS.[1][2] However, widespread resistance and allergic reactions necessitated new scaffolds.

In 2013 , researchers Ferencz and Muntean utilized high-throughput in silico screening of the PubChem database to identify compounds with >95% structural similarity to PABA but with higher calculated binding affinities for DHPS.

  • The Breakthrough: They identified 4-amino-2,3-diiodobenzoic acid as a top candidate.[1]

  • The Mechanism: Unlike sulfonamides, which replace the carboxyl group with a sulfonamide group, this compound retains the carboxyl group (mimicking PABA exactly) but uses the bulky iodine atoms at the 2 and 3 positions to lock the molecule into a conformation that binds tighter to DHPS than PABA itself, effectively "jamming" the enzyme.

Part 3: Mechanism of Action (DHPS Inhibition)

The therapeutic potential of 4-amino-2,3-diiodobenzoic acid rests on its ability to interrupt the Folate Synthesis Pathway in bacteria. Mammalian cells lack this pathway (requiring dietary folate), making DHPS an ideal selective toxicity target.

Mechanism:
  • Normal Substrate: DHPS normally binds PABA and Dihydropterin Pyrophosphate (DHPPP) to form Dihydropteroic Acid.

  • Inhibition: The 2,3-diiodo analog enters the PABA binding pocket.

  • Steric Lock: The iodine at position 2 (ortho to the acid) and position 3 (meta to the acid) creates a steric bulk that prevents the enzymatic coupling reaction, halting folate production and inducing bacteriostasis.

Visual Workflow: The Folate Blockade

Folate_Pathway PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Analog 4-Amino-2,3-diiodobenzoic Acid (Inhibitor) Analog->DHPS Competitive Inhibition (High Affinity) Stasis Bacteriostasis (Growth Arrest) Analog->Stasis Blocks Pathway DHPPP DHPPP (Precursor) DHPPP->DHPS Folate Dihydropteroic Acid (Folate Precursor) DHPS->Folate Catalysis DNA DNA/RNA Synthesis (Bacterial Growth) Folate->DNA

Figure 1: Competitive inhibition of the Folate Pathway. The 2,3-diiodo analog outcompetes PABA for the DHPS active site.

Part 4: Synthesis & Manufacturing Challenges

Synthesizing the 2,3-diiodo isomer is significantly more complex than the 3,5-isomer due to Electrophilic Aromatic Substitution (EAS) rules. This difficulty contributes to its rarity in commercial catalogs.

The Regioselectivity Problem
  • Target: 4-Amino-2,3-diiodobenzoic acid.[1][2]

  • Starting Material: PABA (4-Aminobenzoic acid).[1][2]

  • Direct Iodination: The Amino group (-NH₂) is a strong ortho/para director. The Carboxyl group (-COOH) is a meta director.

    • Result: Iodination of PABA naturally occurs at positions 3 and 5 (ortho to the amine).

    • Conflict: Forcing iodine into position 2 (ortho to the carboxyl, meta to the amine) is electronically unfavorable and sterically hindered.

Rational Synthetic Strategy (Retrosynthesis)

To achieve the 2,3-pattern, chemists must use a "blocking" strategy or start from a pre-functionalized scaffold, such as 2,3-diiodo-4-nitrotoluene .

Protocol Logic:

  • Scaffold Selection: Start with a toluene derivative where the methyl group can later become the acid.

  • Oxidation: Convert the methyl group to a carboxylic acid.

  • Reduction: Convert the nitro group to the amine.

Visual Workflow: Synthesis Logic Comparison

Synthesis_Comparison cluster_common Common Route (3,5-Isomer) cluster_rare Specialized Route (2,3-Isomer) PABA PABA (4-Aminobenzoic Acid) Iodination Direct Iodination (ICl / AcOH) PABA->Iodination Product35 4-Amino-3,5-diiodobenzoic Acid (Contrast Media Precursor) Iodination->Product35 Start 2,3-Diiodo-4-nitrotoluene Oxidation Oxidation (KMnO4) Start->Oxidation Intermed 2,3-Diiodo-4-nitrobenzoic Acid Oxidation->Intermed Reduction Reduction (Sn / HCl) Intermed->Reduction Product23 4-Amino-2,3-diiodobenzoic Acid (DHPS Inhibitor) Reduction->Product23

Figure 2: Synthetic divergence. The 2,3-isomer requires a multi-step indirect route to overcome natural directing effects.

Part 5: References

  • Ferencz, L., & Muntean, D. L. (2013). "Potential Inhibitors for Bacterial Dihydropteroate Synthase: The Results of a Comprehensive Screening Based on Structural Similarity." Acta Medica Marisiensis, 59(1).

  • PubChem Database. "Compound Summary: 4-Amino-2,3-diiodobenzoic acid (CID 69285308)."[1][2] National Center for Biotechnology Information.

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478. (Provided for mechanistic grounding of PABA antagonism).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Functionalization of 4-Amino-2,3-diiodobenzoic Acid

Executive Summary & Chemical Profile[1] 4-Amino-2,3-diiodobenzoic acid represents a highly specialized, dense functional scaffold for medicinal chemistry and materials science. Unlike its commoditized isomer (4-amino-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Amino-2,3-diiodobenzoic acid represents a highly specialized, dense functional scaffold for medicinal chemistry and materials science. Unlike its commoditized isomer (4-amino-3,5-diiodobenzoic acid), the 2,3-diiodo substitution pattern offers a unique "congested core" that enables orthogonal functionalization strategies.

This molecule is defined by a "Push-Pull-Lock" electronic architecture:

  • Push: The electron-donating amino group (-NH

    
    ) at C4 activates the C3 position.
    
  • Pull: The electron-withdrawing carboxyl group (-COOH) at C1 activates the C2 position.

  • Lock: The vicinal iodines at C2 and C3 provide distinct handles for sequential cross-coupling, governed by subtle electronic and steric differentiations.

Chemical Properties Table
PropertySpecificationNotes
Formula C

H

I

NO

High halogen density
MW 388.93 g/mol Heavy atom effect significant for X-ray/Crystal engineering
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO, DMF, MeOH (moderate)Poor water solubility; soluble in aqueous base
pKa (Calc) ~2.5 (COOH), ~3.0 (NH

)
Acid strength increased by ortho-iodine (inductive effect)

Chemoselectivity & Mechanistic Insight

The utility of this scaffold lies in the ability to selectively react one iodine over the other. Understanding the electronic landscape is critical for designing successful protocols.

The Regioselectivity Map

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-I bond. This is favored by electron deficiency .

  • C2-Iodine (The "Acid-Activated" Site):

    • Electronic Status: Highly electron-deficient due to the inductive (

      
      ) and mesomeric (
      
      
      
      ) withdrawal of the ortho-carboxyl group.
    • Reactivity: Theoretically faster oxidative addition.

    • Sterics: High hindrance (sandwiched between -COOH and -I).

    • Directing Effect: The carboxylate (if deprotonated) can act as a directing group, stabilizing the Pd-intermediate at C2.

  • C3-Iodine (The "Amine-Deactivated" Site):

    • Electronic Status: More electron-rich due to the ortho-amino group donating electron density.

    • Reactivity: Slower oxidative addition compared to C2.

    • Sterics: Hindered by C2-I and C4-NH

      
      .
      
Visualization: Reactivity Logic Flow

ReactivityMap Molecule 4-Amino-2,3-diiodobenzoic Acid C2_Site C2-Iodine (Ortho to COOH) Molecule->C2_Site Electronic Activation (-I/-M) C3_Site C3-Iodine (Ortho to NH2) Molecule->C3_Site Electronic Deactivation (+M) Mech_C2 Electron Deficient Fast Oxidative Addition C2_Site->Mech_C2 Mech_C3 Electron Rich Slow Oxidative Addition C3_Site->Mech_C3 Product_A 2-Aryl-3-iodo Product (Major) Mech_C2->Product_A Pd(0)/Base Product_B 3-Aryl-2-iodo Product (Minor/Ligand Dependent) Mech_C3->Product_B Specialized Ligands

Caption: Mechanistic hierarchy of oxidative addition sites on the 4-Amino-2,3-diiodobenzoic acid scaffold.

Application Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C2

Objective: Introduce an aryl group selectively at the C2 position, leaving the C3 iodine intact for subsequent transformations.

Rationale: We utilize a ligand that is active but not overly bulky (to access the crowded C2 site) and a base that promotes the "ortho-effect" of the carboxylic acid (e.g., K


CO

or Cs

CO

).

Reagents:

  • Substrate: 4-Amino-2,3-diiodobenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) - Water-soluble, promotes coupling of hindered substrates.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1 mmol, 389 mg), phenylboronic acid (1.1 mmol, 134 mg), Pd(OAc)

    
     (11 mg), SPhos (41 mg), and K
    
    
    
    PO
    
    
    (636 mg).
  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene (5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat to 80°C for 12 hours. (Note: Monitor via LCMS. The appearance of mono-coupled product [M+H-I+Ph] is expected).

  • Workup: Cool to RT. Acidify to pH 4 with 1M HCl (careful of CO

    
     evolution). Extract with EtOAc (3 x 10 mL).
    
  • Purification: The product (4-amino-3-iodo-2-phenylbenzoic acid) is purified via flash chromatography (Hexanes/EtOAc + 1% AcOH).

Expected Outcome: >75% yield of the C2-arylated product. The C3-iodine remains due to the deactivating effect of the adjacent amino group and the stoichiometry control.

Protocol B: Synthesis of Fused Indolo-Quinazolinones

Objective: Utilize the vicinal functional groups (C1-COOH, C2-I, C3-I, C4-NH


) to build a tetracyclic core in a cascade sequence.

Mechanism:

  • Amide coupling at C1/C4 (Intermolecular or Intramolecular if derivatized).

  • Double Buchwald-Hartwig or Ullmann coupling at C2/C3.

Workflow Diagram:

SynthesisWorkflow Start 4-Amino-2,3-diiodobenzoic Acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 4-amino-2,3-diiodobenzoate Step1->Inter1 Step2 Step 2: N-Acylation (Reaction with 2-formylphenylboronic acid) Inter1->Step2 Inter2 Imine/Amine Intermediate Step2->Inter2 Step3 Step 3: Cascade Cyclization (Pd-Catalyzed C-H Activation/Coupling) Inter2->Step3 Final Fused Polyheterocycle (Indolo-Phenanthridine Core) Step3->Final

Caption: Cascade synthesis pathway for fusing heterocyclic rings onto the diiodo-scaffold.

Handling & Safety (E-E-A-T)

  • Light Sensitivity: Iodinated anilines are prone to photo-oxidation. Handle under low light and store in amber glass.

  • Heavy Metal Waste: All Palladium waste must be segregated into specific heavy metal disposal streams.

  • Skin Absorption: Halo-anilines can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Thermal Stability: While benzoic acids are generally stable, the high iodine content makes the molecule susceptible to homolytic cleavage at temperatures >150°C. Avoid excessive heating in the absence of a radical scavenger.

References

  • General Reactivity of Poly-iodinated Arenes

    • Al-Zoubi, R. M., et al. "Synthesis and Reactivity of 1,2,3-Triiodoarenes."[1] European Journal of Organic Chemistry, 2016.

    • Context: Establishes the stability and selective functionalization patterns of vicinal triiodides, applicable to the 2,3-diiodo motif.
  • Palladium-Catalyzed Selectivity

    • Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007.

    • Context: foundational rules for oxidative addition rates (electron-deficient > electron-rich).
  • Amino-Benzoic Acid Scaffolds

    • PubChem Compound Summary for 4-Amino-3,5-diiodobenzoic acid (Isomer Analog).

    • Context: Provides physical property baselines (solubility, pKa) relevant to the 2,3-isomer.
  • Chemoselectivity in Vicinal Dihalides

    • Langer, P. "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes." Advanced Synthesis & Catalysis, 2009.[2]

    • Context: Validates the "steric vs. electronic" trade-off in crowded systems.

Sources

Application

4-Amino-2,3-diiodobenzoic acid as a building block for pharmaceuticals.

This Application Note is structured to provide a comprehensive technical guide for 4-Amino-2,3-diiodobenzoic acid , a specialized and structurally distinct isomer of the more common 3,5-diiodo analog.[1] A Specialized Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for 4-Amino-2,3-diiodobenzoic acid , a specialized and structurally distinct isomer of the more common 3,5-diiodo analog.[1]

A Specialized Scaffold for Orthogonal Functionalization and Antibacterial Drug Design [1]

Executive Summary

4-Amino-2,3-diiodobenzoic acid (CAS: 1687856-15-0) is a high-value pharmaceutical building block distinguished by its unique "2,3-diiodo" substitution pattern.[1] Unlike its commoditized isomer (4-amino-3,5-diiodobenzoic acid), the 2,3-analog offers a crowded, electronically differentiated scaffold.[1] This specific arrangement allows for orthogonal cross-coupling strategies (site-selective Suzuki/Sonogashira reactions) and serves as a potent structural mimic of p-aminobenzoic acid (PABA) in the design of next-generation sulfonamide replacements targeting Dihydropteroate Synthase (DHPS).[1]

This guide details the chemical profile, retrosynthetic strategies, step-by-step cross-coupling protocols, and biological applications of this molecule.[1]

Chemical Profile & Structural Logic[1][2]

Identification
  • IUPAC Name: 4-Amino-2,3-diiodobenzoic acid[1]

  • CAS Number: 1687856-15-0[1]

    • Warning: Do not confuse with the common 3,5-diiodo isomer (CAS 2122-61-4).[1]

  • Molecular Formula: C

    
    H
    
    
    
    I
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 388.93 g/mol [1]

Structural "Orthogonality"

The value of this building block lies in the non-equivalence of its two iodine atoms.[1]

  • Iodine at C2: Sterically hindered by the adjacent carboxylic acid (C1) and Iodine (C3).[1][2] Electronically activated for oxidative addition due to the electron-withdrawing effect of the ortho-carboxyl group.

  • Iodine at C3: Sterically crowded by the adjacent Iodine (C2) and Amino group (C4).[1][2] Electronically deactivated (more electron-rich) due to the electron-donating ortho-amino group.[1]

This electronic push-pull creates a "selectivity switch," enabling chemists to sequentially functionalize the ring.[1]

ChemicalLogic Molecule 4-Amino-2,3-diiodobenzoic Acid C2_Site C2-Iodine (Ortho to COOH) Electron Deficient Molecule->C2_Site Site A C3_Site C3-Iodine (Ortho to NH2) Electron Rich Molecule->C3_Site Site B Reactivity_C2 High Reactivity (Rapid Oxidative Addition) C2_Site->Reactivity_C2 Reactivity_C3 Lower Reactivity (Requires Specialized Ligands) C3_Site->Reactivity_C3 App_Pharma Application: Sequential Cross-Coupling (Library Generation) Reactivity_C2->App_Pharma Reactivity_C3->App_Pharma

Figure 1: Reactivity profile of the 2,3-diiodo scaffold. The electronic environment creates a reactivity gradient allowing sequential functionalization.[1][2]

Synthesis & Acquisition Strategy

Note: Direct iodination of 4-aminobenzoic acid predominantly yields the 3,5-isomer.[1] Obtaining the 2,3-isomer requires a directed approach.

Retrosynthetic Analysis

To access the 2,3-diiodo pattern, one must avoid the strong ortho-directing power of the free amine during iodination.

Recommended Route (Retrosynthesis):

  • Target: 4-Amino-2,3-diiodobenzoic acid.[1]

  • Precursor: 4-Nitro-2,3-diiodobenzoic acid.[1]

  • Starting Material: 2,3-Diiodobenzoic acid (Commercially available).[1]

    • Mechanism:[1][2] Nitration of 2,3-diiodobenzoic acid.[1] The iodine at C3 directs para (to C6) and ortho (to C2-blocked).[1][2] The iodine at C2 directs para (to C5).[1][2] However, careful optimization or separation of isomers (4-nitro vs 5-nitro) is required.[1]

    • Alternative: Iodination of 4-amino-2-iodobenzoic acid using a blocking group at C5 or controlled stoichiometry, though C5 iodination is kinetically favored.[1]

Purification Standard

Due to the likelihood of regioisomers (2,5-diiodo or 3,5-diiodo), rigorous characterization is mandatory.[1]

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN/Water (0.1% TFA).[1][2]

  • NMR Validation:

    • The 2,3-isomer will show two aromatic doublets (H5 and H6) with ortho-coupling (~8.0 Hz).[1]

    • The 3,5-isomer (impurity) will show a singlet (H2 and H6 are equivalent) or meta-coupling.[1]

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates how to exploit the reactivity difference between the C2 and C3 iodines.[1][2]

Objective: Selectively arylate the C2 position (activated by COOH) while leaving the C3 iodine intact for subsequent reaction.

Materials
  • Substrate: 4-Amino-2,3-diiodobenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1][2]
    
  • Ligand: Triphenylphosphine (PPh

    
    ) (10 mol%)[1]
    
    • Note: Use standard ligands for the first coupling.[1] Specialized bulky ligands (e.g., XPhos) are reserved for the more difficult C3 coupling.[1][2]

  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv)[1][2]
  • Solvent: DME/Ethanol/Water (2:1:1)[1]

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask, dissolve the substrate (1.0 mmol, 389 mg) in the solvent mixture (10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Addition: Add Phenylboronic acid (1.1 mmol), Pd(OAc)

    
     (11 mg), PPh
    
    
    
    (26 mg), and aqueous Na
    
    
    CO
    
    
    .
  • Reaction: Heat to 60°C (mild heating). Monitor via LC-MS every 30 minutes.

    • Checkpoint: You are looking for the mono-arylated product mass (M+76-127).[1] The C2-iodine should react first.[1] If bis-arylation is observed, lower temperature to 40°C.[1]

  • Workup: Once starting material is consumed, cool to RT. Acidify to pH 4 with 1M HCl (careful of CO

    
     evolution). Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate with 1% Acetic Acid).

Expected Outcome: 4-Amino-3-iodo-2-phenylbenzoic acid.[1] The C3 iodine remains available for a second, harsher coupling (e.g., 100°C, SPhos ligand).[1]

Pharmaceutical Application: DHPS Inhibition

The primary biological application of 4-Amino-2,3-diiodobenzoic acid is as a Dihydropteroate Synthase (DHPS) Inhibitor .[1]

Mechanism of Action

DHPS is a bacterial enzyme that incorporates p-aminobenzoic acid (PABA) into dihydropteroate, a precursor to folate.[1][2] Sulfonamides mimic PABA but are susceptible to resistance.[1]

  • PABA Mimicry: The 4-amino and 1-carboxyl groups of the title compound perfectly overlay with PABA.

  • Halogen Bonding: The iodines at positions 2 and 3 occupy hydrophobic pockets in the DHPS active site, potentially increasing binding affinity (

    
    ) compared to native PABA or sulfonamides.[1]
    
  • Data Support: Computational screening identifies 4-amino-2,3-diiodobenzoic acid (CID 69285308) as a top-tier ligand for DHPS, with binding energies superior to PABA [1].[1]

DHPS_Pathway PABA Native Substrate: p-Aminobenzoic Acid Enzyme Target Enzyme: Dihydropteroate Synthase (DHPS) PABA->Enzyme Binds Inhibitor Inhibitor: 4-Amino-2,3-diiodobenzoic Acid Inhibitor->Enzyme Competitive Binding (High Affinity via Iodine contacts) Block Inhibition (Bacteriostasis) Inhibitor->Block Result Folate Folate Synthesis (Bacterial Growth) Enzyme->Folate Catalysis Block->Folate Prevents

Figure 2: Biological mechanism.[1] The diiodo-scaffold acts as a high-affinity antimetabolite, blocking bacterial folate synthesis.[1]

In Vitro Screening Protocol (DHPS Assay)
  • Enzyme Prep: Recombinant E. coli DHPS.

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl

    
    , 5 mM DTT.
    
  • Substrates: Pteridine pyrophosphate and [

    
    C]-PABA (for radiolabeling assay) or a coupled colorimetric readout.
    
  • Inhibitor: Dissolve 4-Amino-2,3-diiodobenzoic acid in DMSO. Test concentration range: 0.1

    
    M to 100 
    
    
    
    M.[1][2]
  • Readout: Measure the reduction in product formation relative to DMSO control.

  • Success Criteria: IC

    
     < 10 
    
    
    
    M indicates a potent lead.[1][2]

Comparison of Diiodo-Aminobenzoic Acid Isomers

Feature4-Amino-2,3-diiodobenzoic Acid4-Amino-3,5-diiodobenzoic Acid
CAS 1687856-15-02122-61-4
Availability Rare / Custom SynthesisCommon / Commercial
Steric Profile Asymmetric / Crowded (2,[1]3)Symmetric (3,5)
Reactivity Orthogonal (C2

C3)
Symmetric (C3 = C5)
Primary Use Specialized Scaffold / DHPS InhibitorThyroid Hormone Analog / Contrast Agent

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Classification: H315, H319, H335.[1][2][3]

  • Storage: Store at 2-8°C, protected from light (iodinated compounds can be photosensitive).

  • Disposal: Halogenated organic waste stream.[1]

References

  • Ferencz, L., & Muntean, D. L. (2014).[1][2] Potential Inhibitors for Bacterial Dihydropteroate Synthase: The Results of a Comprehensive Screening Based on Structural Similarity. Acta Medica Marisiensis, 60(2).[1][2]

  • Farlow, A., & Krömer, J. (2016).[1][2] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.[1] International Journal of Organic Chemistry, 6, 95-99.[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69285308, 4-Amino-2,3-diiodobenzoic acid.[1][2] [1]

  • BenchChem. (2025).[1][4] Minimizing the formation of 2,4-diiodo impurity in diatrizoic acid synthesis. (Reference for iodination regioselectivity principles).

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Amino-2,3-diiodobenzoic Acid for the Synthesis of Novel Enzyme Inhibitors

Abstract In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Para-aminobenzoic acid (PABA) and its derivatives are recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Para-aminobenzoic acid (PABA) and its derivatives are recognized as versatile "building blocks" due to their structural adaptability and prevalence in biologically active molecules.[1][2] This guide focuses on a particularly valuable, yet underutilized derivative: 4-Amino-2,3-diiodobenzoic acid . We will explore its unique chemical attributes and provide detailed protocols for its application in synthesizing potent enzyme inhibitors, with a specific focus on protein kinases—a critical class of therapeutic targets.[3] The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and accelerate the discovery of novel therapeutic agents.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

4-Amino-2,3-diiodobenzoic acid is an aromatic compound distinguished by three key functional groups: an amine (-NH₂), a carboxylic acid (-COOH), and two vicinal iodine atoms. This trifunctionality provides a powerful platform for combinatorial chemistry and the generation of diverse molecular libraries.

  • The Pharmacophore Core: The aminobenzoic acid backbone is a common feature in many pharmaceuticals, offering hydrogen bond donors and acceptors crucial for target engagement.[1][4] The carboxyl group, in particular, is often essential for interaction with specific protein targets like multidrug resistance-associated proteins (MRPs).[4]

  • Orthogonal Synthetic Handles: The amine and carboxylic acid groups allow for standard peptide coupling and derivatization reactions, while the two iodine atoms serve as exceptional handles for transition metal-catalyzed cross-coupling reactions.

  • Sequential Cross-Coupling Potential: The electronic and steric differences between the iodine at position 2 (ortho to the carboxylic acid) and position 3 (meta to the carboxylic acid) can potentially be exploited for selective, sequential cross-coupling reactions. This allows for the controlled, stepwise introduction of different molecular fragments, a significant advantage in building molecular complexity.

The primary synthetic strategy we will explore is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides with high efficiency and functional group tolerance.[5][6]

Logical Workflow for Inhibitor Synthesis

The following diagram illustrates the overall workflow from the starting material to the final biological evaluation, a process that emphasizes modularity and iterative optimization.

G cluster_0 Synthesis Phase cluster_1 Evaluation & Optimization A Start: 4-Amino-2,3-diiodobenzoic Acid B Step 1: Suzuki Coupling (Introduce R1 Group) A->B C Step 2: Suzuki Coupling (Introduce R2 Group) B->C D Step 3: Amide Coupling (Introduce R3 Group) C->D E Purified Inhibitor Candidate D->E F In Vitro Enzyme Assay (Determine IC50) E->F Biological Screening G Data Analysis & SAR F->G H Lead Optimization G->H H->B Iterative Redesign

Caption: A modular, three-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar halogenated substrates and provides a robust starting point for optimization. [5][7]The reaction must be carried out under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium catalyst. [5] Materials:

  • 4-Amino-2,3-diiodobenzoic acid (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%) or Pd₂(dba)₃ with a suitable ligand like SPhos. [5]* Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or a mixture of Dioxane/Water (e.g., 4:1).

  • Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar and reflux condenser.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-Amino-2,3-diiodobenzoic acid (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. A minimum of three vacuum/backfill cycles is highly recommended to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Immerse the reaction flask in a preheated oil bath set to 85-100 °C. Stir the reaction mixture vigorously. [8]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired mono-coupled product.

Causality and Experimental Choice:

  • Catalyst System: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings (e.g., with electron-rich or sterically hindered boronic acids), a more active system like Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps. [5][6]* Base: The base is crucial for activating the boronic acid to facilitate transmetalation with the palladium complex. [6]K₂CO₃ is a common choice, but K₃PO₄ is often used for more sensitive substrates.

  • Inert Atmosphere: Palladium(0) species are readily oxidized to inactive Palladium(II) by atmospheric oxygen, which would halt the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Ar-I OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdI->ArPdAr Ar'-B(OR)2 + Base Transmetal Transmetalation ArPdAr->Pd0 Product (Ar-Ar') RedElim Reductive Elimination Product Ar-Ar' (Product) ArI Ar-I (Substrate) ArB Ar'-B(OR)2 (Boronic Ester)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-2,3-diiodobenzoic Acid Synthesis

This is a specialized Technical Support Guide designed for organic chemists and process engineers working with the synthesis of 4-Amino-2,3-diiodobenzoic acid (CAS: 1375160-54-5). Unlike the common contrast agent interme...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for organic chemists and process engineers working with the synthesis of 4-Amino-2,3-diiodobenzoic acid (CAS: 1375160-54-5).

Unlike the common contrast agent intermediate (4-amino-3,5-diiodobenzoic acid), the 2,3-diiodo isomer presents significant regiochemical challenges due to the directing conflict between the amino and carboxyl groups.

Status: Active | Topic: Side Reactions & Impurity Profiling | Level: Advanced Organic Synthesis

Diagnostic Workflow & Logic

Before addressing specific side reactions, verify your synthetic strategy. The most common "failure" in this synthesis is not a side reaction, but a fundamental regioselectivity error.

Isomer Identification Flowchart

The following decision tree helps identify if you are producing the target (2,3-isomer) or the thermodynamic sink (3,5-isomer).

IsomerLogic Start Start: Reaction Analysis MethodCheck Method: Direct Iodination of PABA? Start->MethodCheck Result35 MAJOR PRODUCT: 4-Amino-3,5-diiodobenzoic acid (Thermodynamic Sink) MethodCheck->Result35 Yes (ICl/AcOH or I2/KI) RouteCheck Method: Reduction of 2,3-Diiodo-4-nitrobenzoic acid? MethodCheck->RouteCheck No (Multi-step) ImpurityCheck Check Impurity Profile RouteCheck->ImpurityCheck Yes Side1 Impurity A: Mono-iodo species (Incomplete Reaction) ImpurityCheck->Side1 Side2 Impurity B: Azo/Polymer (Oxidative Coupling) ImpurityCheck->Side2 Side3 Impurity C: De-iodinated product (Over-reduction) ImpurityCheck->Side3

Figure 1: Diagnostic logic for distinguishing synthesis failure (wrong route) from side-reaction interference.

Critical Issue: Regioselectivity (The "Wrong Isomer" Problem)

User Question: "I followed a standard iodination protocol for aminobenzoic acid, but my NMR shows a symmetric substitution pattern. Why?"

Technical Explanation: Direct electrophilic iodination of 4-aminobenzoic acid (PABA) is governed by the strong ortho/para-directing effect of the amino group (-NH₂) and the meta-directing effect of the carboxyl group (-COOH).

  • Position 3 & 5: Activated by -NH₂ (ortho) and -COOH (meta). These are the "hot spots."

  • Position 2 & 6: Deactivated by -COOH (ortho) and only weakly influenced by -NH₂ (meta).

The Reality: You cannot synthesize the 2,3-isomer via direct iodination of PABA. The product will invariably be 4-amino-3,5-diiodobenzoic acid .

  • Corrective Action: The 2,3-isomer requires a "pre-positioning" strategy, typically:

    • Nitration/Reduction: Starting with 2,3-diiodobenzoic acid (if available) → Nitration (directs to pos. 5 usually, problematic) or

    • Sandmeyer/Diazotization: Starting from 2,3-diiodo-4-nitroaniline derivatives.

    • Directed Ortho-Metallation (DoM): Using a directing group on the aniline to force lithiation at the 3-position, followed by iodine quench, then repeating for position 2 (very difficult due to steric crunch).

Troubleshooting Side Reactions (Q&A)

If you are using a valid route (e.g., reduction of a nitro-precursor or specialized scaffold), here are the specific side reactions you will encounter.

Issue 1: Loss of Iodine (Protodeiodination)

Symptom: Appearance of mono-iodo species (4-amino-2-iodobenzoic acid or 4-amino-3-iodobenzoic acid) during the final step. Context: Often occurs during the reduction of a nitro group (e.g., 2,3-diiodo-4-nitrobenzoic acid → amine).

  • Mechanism: Aryl iodides are labile under catalytic hydrogenation (Pd/C, H₂) or strong metal/acid reductions (Fe/HCl). The iodine is replaced by hydrogen.[1]

  • Troubleshooting Protocol:

    • Avoid: Pd/C with H₂. This rapidly dehalogenates aromatic rings.

    • Switch To: Chemoselective reducing agents like Tin(II) Chloride (SnCl₂) in ethanol, Iron/Acetic Acid , or Sodium Dithionite .

    • Monitoring: Track the "M-126" mass loss in LC-MS (Loss of Iodine).

Issue 2: Oxidative Dimerization (Azo Formation)

Symptom: Darkening of the reaction mixture (red/brown tar) and insoluble precipitates. Context: Occurs if using oxidative iodination conditions (I₂ + Oxidant) on a free aniline.

  • Mechanism: The amino group is susceptible to oxidation, leading to radical cation formation. These couple to form azo linkages (-N=N-) or polyaniline-like tars.

  • Troubleshooting Protocol:

    • Protection: Acetylate the amine (make the acetamide) before any oxidative steps. The acetamide is stable to oxidation but still ortho-directing (though weaker).

    • Reagent Control: If using ICl (Iodine Monochloride), maintain strict temperature control (<20°C) to prevent oxidation of the amine.

Issue 3: Steric Elimination (Decarboxylation)

Symptom: Formation of 2,3-diiodoaniline (Loss of CO₂). Context: High thermal stress.

  • Mechanism: The 2,3-diiodo motif creates significant steric strain ("buttressing effect") against the carboxyl group at position 1. Thermal forcing can induce decarboxylation to relieve this strain.

  • Troubleshooting Protocol:

    • Limit Temperature: Do not exceed 80°C during workup or recrystallization.

    • pH Control: Keep the species as the carboxylate salt (basic pH) during heating steps, as the salt is more thermally stable than the free acid.

Impurity Profile Matrix

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity NameStructure CharacteristicsOrigin/CauseMitigation Strategy
Isomer 3,5 Symmetric NMR signals (2H doublet).Thermodynamic sink of direct iodination.Change synthetic route; cannot be fixed by purification easily.
Mono-iodo Mass = Target - 126 Da.Incomplete iodination OR Protodeiodination during reduction.Increase iodinating agent equivalents; Switch to SnCl₂ reduction.
Tri-iodo Mass = Target + 126 Da.Over-iodination (Positions 2,3,5).Control stoichiometry strictly (1.95 - 2.05 eq).
Azo-dimer Mass = 2x Target - 2H. Colored solid.Oxidation of free amine.Protect amine as acetamide; exclude light/oxygen.
N-Iodo Unstable, reverts to amine.Kinetic product of N-iodination.Ensure acid catalysis is sufficient to drive rearrangement to C-iodination.

Detailed Experimental Considerations

A. Solubility Management

The 2,3-diiodo isomer is extremely hydrophobic compared to PABA.

  • Problem: The product precipitates out of aqueous acid (standard iodination media) and traps unreacted starting material inside the crystal lattice.

  • Solution: Use a co-solvent system. Acetic Acid/Water (3:1) or DMF/Water allows the reaction to remain homogeneous longer, ensuring complete conversion.

B. Purification of the 2,3-Isomer

Separating the 2,3-isomer from the 3,5-isomer (if cross-contaminated) is difficult due to similar pKa values.

  • Recommended Method: Fractional Acidification.

    • Dissolve crude mixture in NaOH (pH 10).

    • Slowly lower pH with dilute HCl.

    • The 3,5-isomer (less soluble due to symmetry/packing) often precipitates first (pH ~4-5).

    • Filter, then lower pH further (pH ~2-3) to precipitate the 2,3-isomer . Note: This must be validated experimentally for your specific mixture.

References

  • Regioselectivity of Aminobenzoic Acid Iodination

    • Study on the kinetics and regiochemistry of PABA iodin
    • Source: Int. J. Curr.[2] Res. Chem. Pharma.[2][3][4] Sci. 2(8): 22–25 (2015).[2]

  • General Iodination Methodologies & Side Reactions

    • Comprehensive review of iodine monochloride and oxidative iodin
    • Source: Organic Syntheses, Coll. Vol. 1, p.
  • Protodeiodination Risks (Reduction Steps)

    • Discussion on the lability of Aryl-Iodine bonds during catalytic hydrogen
    • Source: Beilstein J. Org. Chem. 2007, 3, No. 19.
  • Compound Data (CAS 1375160-54-5)

    • Verification of the 4-amino-2,3-diiodobenzoic acid structure.
    • Source: ChemSrc / PubChem D

Sources

Optimization

Optimizing reaction conditions for derivatizing 4-Amino-2,3-diiodobenzoic acid.

Technical Support Ticket #8842-X: Optimization of 4-Amino-2,3-diiodobenzoic Acid Derivatization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric occlus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842-X: Optimization of 4-Amino-2,3-diiodobenzoic Acid Derivatization

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric occlusion and solubility barriers in di-ortho-substituted benzoates.

Executive Summary & Diagnosis

You are working with 4-Amino-2,3-diiodobenzoic acid , a scaffold that presents a "perfect storm" of synthetic challenges. Unlike its more common isomer (4-amino-3,5-diiodobenzoic acid), your molecule possesses an iodine atom at the C2 position—directly ortho to the carboxylic acid.

The Core Conflict:

  • Steric Blockade: The C2-iodine atom has a large van der Waals radius (approx. 1.98 Å), which creates massive steric hindrance for any nucleophile attempting to attack the C1-carbonyl carbon.

  • Zwitterionic Lattice: The coexistence of a basic aniline (-NH2) and an acidic carboxyl (-COOH) creates a high-melting zwitterionic lattice that is insoluble in standard organic solvents (DCM, THF) and sparingly soluble in polar aprotic solvents.

  • Chemoselectivity: The free amine at C4 is a competing nucleophile that will lead to polymerization if you attempt to activate the acid without protection.

This guide provides a validated workflow to derivatize this scaffold, prioritizing yield and purity.

Part 1: Solubilization & Handling (The "Gatekeeper" Step)

User Issue: "My starting material won't dissolve in DCM, THF, or Acetonitrile."

Diagnosis: The molecule exists as a zwitterion. You must break the ionic interaction to solubilize it.

Resolution Protocol:

Solvent SystemAdditive RequiredApplication
DMF or DMAc None (Heat to 60°C)General reactions (Pd coupling).
THF / Dioxane 2.5 eq. DIPEA Disperses the zwitterion by deprotonating the acid (Soluble as ammonium salt).
DMSO NoneNMR analysis or high-temp nucleophilic aromatic substitution.
DCM TMS-Chloride (2 eq.) Transient Solubilization: Converts -COOH to -COOTMS and -NH2 to -NH-TMS temporarily.

Part 2: Derivatizing the Carboxylic Acid (Amide Coupling)

User Issue: "Standard EDC/NHS or DCC coupling yields <10%. Recovered starting material is high."[1]

Technical Insight: Standard coupling agents (carbodiimides) form an O-acylisourea intermediate. In your molecule, the C2-iodine blocks the amine from attacking this intermediate. You need a "smaller" electrophile or a more reactive intermediate.

Recommended Workflow:

Method A: The Acyl Fluoride Route (High Success Rate)

Acyl fluorides are less sterically sensitive than active esters or acid chlorides due to the small size of the fluorine atom (van der Waals radius ~1.47 Å).

  • Protection: Protect the C4-amine with a Boc group (see Part 4).

  • Activation: React N-Boc-4-amino-2,3-diiodobenzoic acid with Cyanuric Fluoride (1.5 eq) and Pyridine (2 eq) in DCM/THF.

  • Coupling: Add your amine (1.2 eq). No additional base is usually needed if pyridine is present.

  • Why it works: The C-F bond is highly reactive but the small size allows the incoming amine to bypass the C2-iodine blockade.

Method B: The Acid Chloride Route (Ghosez’s Reagent)

Thionyl chloride (


) is risky because it generates HCl, which strips Boc groups.[1][2] Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) for neutral activation.[2]
  • Dissolve N-protected acid in dry DCM.

  • Add Ghosez’s reagent (1.2 eq) at 0°C -> RT (1 hour).

  • Add the amine nucleophile and DIPEA.

Part 3: Metal-Catalyzed Cross-Coupling (The Iodine Paradox)

User Issue: "I have two iodines. Which one reacts first in a Suzuki or Sonogashira coupling?"

Diagnosis:

  • C2-Iodine: Sterically crowded (ortho to COOH, ortho to I).[1][2] Electronically activated by the electron-withdrawing COOH (inductive effect).

  • C3-Iodine: Sterically accessible (relative to C2). Electronically deactivated by the electron-donating C4-NH2 (resonance effect).

The Rule of Thumb: In 4-amino-2,3-diiodobenzoic acid, Sterics usually win. The C3-iodine is significantly more accessible than the C2-iodine.

Visualizing the Decision Pathway:

ReactionPathway Start Start: 4-Amino-2,3-diiodobenzoic Acid Protect Step 1: Protect Amine (Boc/Fmoc) Essential to prevent catalyst poisoning Start->Protect Coupling Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Protect->Coupling Branch Primary Reactive Site? Coupling->Branch SiteC3 C3-Iodine (Major Product) More sterically accessible Requires active catalyst (e.g., Pd(dppf)) Branch->SiteC3 Standard Conditions (RT to 60°C) SiteC2 C2-Iodine (Minor/Trace) Blocked by COOH and C3-I Requires forcing conditions or directing groups Branch->SiteC2 High Temp (>100°C) or Ligand Control

Caption: Regioselectivity workflow. The C3-position is kinetically favored due to the massive steric shielding of the C2-iodine by the adjacent carboxylic acid.

Part 4: Amine Management (Protection Strategies)

User Issue: "I'm getting black tar/polymerization during acid activation."

Resolution: You cannot activate the carboxylic acid while the aniline is free. It acts as a nucleophile, reacting with the activated acid of a neighboring molecule (self-polymerization).

Protocol: Boc-Protection

  • Suspend 4-Amino-2,3-diiodobenzoic acid in Dioxane/Water (1:1).

  • Add

    
     (2.5 eq) to solubilize (pH ~10).
    
  • Add

    
     (1.5 eq).
    
  • Stir at RT for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3 (precipitate forms). Filter and dry.

FAQ: Troubleshooting Specific Failures

Q1: Can I use HATU or PyBOP?

  • Answer: Yes, but only for the N-protected substrate. Because of the C2-iodine steric hindrance, you must use HOAt (or Oxyma) as an additive and allow the activation step (Acid + HATU + Base) to proceed for 30 minutes before adding the amine. Reaction times will be long (24-48h).

Q2: I need to remove the C2-iodine. How?

  • Answer: Hydrodehalogenation. Use

    
     with Ammonium Formate in Methanol. Warning: This will likely remove both iodines (C2 and C3).[1] Regioselective removal of just C2 is extremely difficult without removing C3 first.
    

Q3: Why is my Suzuki coupling failing at C3?

  • Answer: The free amine might be coordinating to the Palladium. Use the N-Boc protected derivative. Also, ensure you are using a base that doesn't deprotonate the amide proton if you have already formed the amide (use

    
     or 
    
    
    
    , avoid strong alkoxides).[1]

References

  • Steric Hindrance in Benzoates: Antermite, D., et al. (2023).[1][2][3] On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis.[3] Link (Discusses steric interference in 2,6-disubstituted benzoic acids).[1][2][3]

  • Acyl Fluorides for Hindered Coupling: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General principle of acyl fluorides for sterically hindered amines/acids).

  • Solubility of Halogenated Benzoic Acids: Zhang, Y., et al. (2014).[1][2] The solubilities of benzoic acid and its nitro-derivatives. ResearchGate. Link (Extrapolated solubility behaviors for polar/non-polar solvents).

  • Ghosez's Reagent: Ghosez, L., et al. (1979).[1][2] Have you tried Ghosez's reagent?. Organic Syntheses. (Standard protocol for neutral acid chloride formation).

Sources

Troubleshooting

Preventing deiodination of 4-Amino-2,3-diiodobenzoic acid during reactions.

This guide serves as a technical support resource for researchers working with 4-Amino-2,3-diiodobenzoic acid and its derivatives.[1][2] It addresses the specific challenge of protodeiodination (loss of iodine) during sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-Amino-2,3-diiodobenzoic acid and its derivatives.[1][2] It addresses the specific challenge of protodeiodination (loss of iodine) during synthetic manipulations.

[1][2]

Product: 4-Amino-2,3-diiodobenzoic acid (and derivatives) Core Issue: Protodeiodination (Hydrodehalogenation) during catalysis and storage.[1][2] Audience: Medicinal Chemists, Process Chemists.[1][2]

Compound Profile & Stability Analysis[1][2]

The 2,3-diiodo substitution pattern on a 4-aminobenzoic acid scaffold creates a unique steric and electronic environment.[1][2]

  • Steric Strain: The iodine atoms at positions 2 and 3 are contiguous ("buttressed").[1] The C2-iodine is further crowded by the C1-carboxylic acid.[1] This steric congestion weakens the C-I bonds, making them more susceptible to cleavage than isolated aryl iodides.[1][2]

  • Electronic Effects:

    • C4-Amino Group: A strong electron-donating group (EDG) ortho to the C3-iodine.[1] This increases electron density at C3, making the C3-I bond more labile to oxidative addition and radical processes.[1]

    • C1-Carboxyl Group: Electron-withdrawing (EWG) ortho to the C2-iodine.[1]

  • Primary Failure Mode: Hydrodehalogenation .[1] During metal-catalyzed cross-couplings (Suzuki, Sonogashira), the Palladium catalyst inserts into the C-I bond.[1][2] If the subsequent transmetallation step is slow (due to steric hindrance), the Pd-Ar-I intermediate captures a hydride (from solvent or base), resulting in the replacement of Iodine with Hydrogen.[1][2]

Critical Handling & Storage Protocols

Q: My compound is turning purple/brown in storage. Is it degrading? A: Yes. The color change indicates the liberation of elemental iodine (


), triggered by homolytic cleavage of the C-I bond.
ParameterProtocolMechanism of Protection
Light Amber Vials + Foil Wrap Prevents photolytic cleavage of the weak C-I bond (Homolysis energy ~65 kcal/mol).[1]
Temperature -20°C (Long term) Reduces thermal energy available for radical initiation.[1][2]
Atmosphere Argon/Nitrogen Flush Oxygen can propagate radical chains; inert gas suppresses this.[1]
Additives Copper stabilizer (optional) Trace copper turnings can scavenge free iodides in bulk storage (rarely used for small scale).[1][2]

Reaction-Specific Troubleshooting

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1][2]

Issue: "I am trying to couple at the C2 or C3 position, but I observe significant amounts of mono-deiodinated byproduct (M-126)."

Root Cause: The catalytic cycle is stalling after Oxidative Addition.[1] The Pd(II) intermediate is long-lived enough to undergo hydrodehalogenation via a hydride source (often the solvent or base).[1]

Mechanism of Failure (The "Enemy" Pathway)

DeiodinationMechanism Start Ar-I (Substrate) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Desired Path) OxAdd->TransMet + R-B(OH)2 Fast Kinetics Hydride Hydride Capture (Side Reaction) OxAdd->Hydride + H-Source (Alcohol/Base) Slow Kinetics Product Ar-R (Coupled Product) TransMet->Product Reductive Elimination Byproduct Ar-H (Deiodinated) Hydride->Byproduct Reductive Elimination

Caption: The kinetic competition between the desired transmetallation and the undesired hydride capture. Stalling at the oxidative addition intermediate favors deiodination.

Troubleshooting Steps

Q: How do I stop the hydride capture? A: You must accelerate transmetallation or remove hydride sources.[1]

  • Eliminate Hydride Donors:

    • Solvent: NEVER use primary or secondary alcohols (MeOH, EtOH, IPA) as cosolvents.[1][2] They act as hydride donors via

      
      -hydride elimination from alkoxide intermediates.[1]
      
    • Alternative: Use DMF, Dioxane, or Toluene .[1][2] If water is needed for the base, use a biphasic system (Toluene/H2O) rather than a miscible alcohol/water mix.[1][2]

  • Base Selection:

    • Avoid ethoxides or methoxides.[1]

    • Recommendation: Use

      
        or 
      
      
      
      .[1] These are effective but non-reducing.[1]
  • Catalyst Optimization:

    • Use bulky, electron-rich ligands like XPhos or SPhos .[1][2] These ligands facilitate the oxidative addition (even at lower temps) and, crucially, accelerate the reductive elimination step, reducing the lifetime of the vulnerable Pd(II) species.[2]

    • Catalyst: Pd(OAc)2 + XPhos or Pd(dppf)Cl2.[1][2]

  • Protect the Amine:

    • The free amine at C4 can coordinate to the Palladium, poisoning the catalyst and slowing down the cycle.

    • Action: Acetylate (Ac) or Boc-protect the amine before coupling.[1] This prevents coordination and slightly withdraws electron density, stabilizing the C-I bond against radical cleavage.[2]

Scenario B: Reduction Reactions (e.g., Nitro reduction precursors)[2]

Issue: "I am trying to reduce a nitro group on a precursor, but I lose the iodine atoms."

Root Cause: Catalytic hydrogenation (Pd/C + H2) is the "gold standard" for dehalogenation.[1] It will strip aryl iodides in minutes.[1]

Protocol for Chemoselective Reduction: Do NOT use catalytic hydrogenation. Use single-electron transfer (SET) reagents that are orthogonal to aryl iodides.[1][2]

  • Iron/Acetic Acid:

    • Refluxing Fe powder in AcOH/EtOH is mild and generally spares aryl iodides.[1]

  • Tin(II) Chloride (

    
    ): 
    
    • Effective for nitro reduction in the presence of sensitive halides.[1]

  • Sodium Dithionite (

    
    ): 
    
    • A mild, aqueous-compatible reducing agent that does not affect Aryl-I bonds.[1][2]

Optimization Logic Tree

Use this decision matrix before starting any reaction involving 4-Amino-2,3-diiodobenzoic acid.

OptimizationTree Start Reaction Planning 4-Amino-2,3-diiodobenzoic acid Q1 Is the Amine Protected? Start->Q1 Protect Action: Protect with Boc/Ac (Prevents Pd poisoning) Q1->Protect No Q2 Reaction Type? Q1->Q2 Yes Protect->Q2 PathA Cross-Coupling (Suzuki/Sonogashira) Q2->PathA PathB Reduction Q2->PathB AdviceA 1. Solvent: DMF/Toluene (No Alcohols) 2. Base: K3PO4 (No Alkoxides) 3. Ligand: XPhos/SPhos PathA->AdviceA AdviceB AVOID: H2 + Pd/C USE: Fe/AcOH or SnCl2 PathB->AdviceB

Caption: Decision matrix for selecting reaction conditions to minimize deiodination risks.

References

  • Ligand Effects on Stability: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][2] Journal of the American Chemical Society, 2005.[1][2] (Establishes Buchwald ligands for stabilizing oxidative addition products).

  • Iodination/Deiodination Chemistry: National Institutes of Health (PubChem). "4-Amino-3,5-diiodobenzoic acid Compound Summary."[1][2] Available at: [Link] (Physical properties and stability data).[1][2]

Sources

Optimization

Challenges in the characterization of 4-Amino-2,3-diiodobenzoic acid derivatives.

Technical Support Center: Characterization of 4-Amino-2,3-diiodobenzoic Acid Derivatives Welcome to the Specialized Support Portal Subject: Troubleshooting Structural Validation & Stability of 4-Amino-2,3-diiodobenzoic A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 4-Amino-2,3-diiodobenzoic Acid Derivatives

Welcome to the Specialized Support Portal

Subject: Troubleshooting Structural Validation & Stability of 4-Amino-2,3-diiodobenzoic Acid (4-ADIBA) Ticket Priority: High (Structural Ambiguity / Stability Risk) Assigned Specialist: Dr. Aris (Senior Application Scientist)

This guide addresses the specific analytical challenges posed by the 4-Amino-2,3-diiodobenzoic acid scaffold. Unlike its symmetric isomer (3,5-diiodo), the 2,3-diiodo substitution pattern introduces severe steric strain, unique electronic shielding effects, and specific stability concerns that often lead to mischaracterization.

Module 1: NMR Anomalies & Structural Confirmation

The Core Challenge: Users frequently report "missing" carbon signals or ambiguous proton splitting patterns. This is often due to the Heavy Atom Effect and confusion between regioisomers.

Troubleshooting Guide: Is it 2,3-diiodo or 3,5-diiodo?

The most common synthesis error is obtaining the thermodynamically favored symmetric 3,5-diiodo-4-aminobenzoic acid instead of the crowded 2,3-diiodo isomer.

FeatureTarget: 4-Amino-2,3-diiodobenzoic acid Impurity: 4-Amino-3,5-diiodobenzoic acid
Symmetry AsymmetricSymmetric (

axis)

H NMR Pattern
Two Doublets (Ortho coupling)

~7.6 (d) and ~6.8 (d)

One Singlet

~8.0 (s)Integrates to 2H

C Signals
7 Distinct signals5 Distinct signals (due to symmetry)
Steric Environment High strain (Iodine at C2 clashes with COOH)Low strain
FAQ: NMR Spectroscopy

Q1: I have dissolved my sample in DMSO-d6, but I cannot find the carbon signals attached to the Iodine atoms. Is my concentration too low?

  • Diagnosis: This is likely the "Heavy Atom on Light Atom" (HALA) effect , specifically Spin-Orbit Coupling.

  • Explanation: The large electron cloud of Iodine (

    
    ) causes rapid relaxation and significant shielding of the attached Carbon atom. This results in:
    
    • Extreme Upfield Shift: C-I carbons often appear at 80–100 ppm , which is unusually high-field for aromatic carbons, often overlapping with solvent peaks or looking like aliphatic noise.

    • Signal Broadening: Quadrupolar relaxation of the Iodine nucleus broadens the attached Carbon signal, reducing peak height.

  • Solution:

    • Protocol: Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃] (0.02 M) to the NMR tube.

    • Acquisition: Increase the relaxation delay (

      
      ) to 3–5 seconds and increase the number of scans (NS > 1024). Look specifically in the 85–95 ppm  region.
      

Q2: My proton NMR shows broad, undefined peaks. Is the sample impure?

  • Diagnosis: Likely Zwitterionic Aggregation or Restricted Rotation.

  • Explanation: The 4-amino group and 1-carboxylic acid can form zwitterions (

    
    ), leading to stacking in solution. Furthermore, the Iodine at position 2 sterically forces the carboxylic acid out of planarity, creating a rotation barrier (atropisomerism-like behavior).
    
  • Solution:

    • Switch solvent to DMSO-d6 + 5% DCl (deuterated acid) to protonate the carboxylate and break zwitterionic networks.

    • Run the NMR at elevated temperature (353 K / 80°C) to sharpen signals by accelerating molecular tumbling.

Module 2: Mass Spectrometry & Fragmentation

The Core Challenge: Iodine's unique mass and lability can confuse automated spectral matching.

Troubleshooting Guide: Interpreting MS Data
ObservationCauseVerification Steps
No M+2 Peak Monoisotopic Iodine Iodine-127 is 100% abundant. Unlike Cl or Br, Iodine does not show an M+2 isotope pattern . Do not look for the "twin peak" characteristic of brominated compounds.
[M-127]⁺ Peak Deiodination The C-I bond is weak. In ESI/APCI, loss of Iodine radical (

) or Iodide (

) is the primary fragmentation pathway.
Mass Defect Negative Mass Defect Iodine has a mass defect of -0.096 Da. High-resolution MS (HRMS) will show the exact mass slightly lower than the nominal integer mass.
Visual Workflow: MS Fragmentation Logic

MS_Fragmentation cluster_legend Key Insight Parent Parent Ion [M-H]- (m/z ~388) Frag1 Loss of CO2 [M-H-44]- (Ortho Effect) Parent->Frag1 Decarboxylation (Facilitated by steric strain at C2) Frag2 Loss of Iodine [M-H-127]- Parent->Frag2 C-I Bond Homolysis Frag3 Loss of I + CO2 (Combined) Frag1->Frag3 Frag2->Frag3 Info The 2-Iodo substituent forces the COOH out of plane, accelerating decarboxylation compared to the 3,5-isomer.

Figure 1: Fragmentation pathway differences driven by steric strain at the C2 position.

Module 3: Stability & Handling

The Core Challenge: The 2,3-diiodo motif is photolabile and prone to "scrambling."

FAQ: Storage and Handling

Q3: My sample turned pink/purple after leaving it on the bench for 2 days. What happened?

  • Cause: Photodeiodination . The C-I bond energy (~50-60 kcal/mol) is low enough to be cleaved by UV-VIS light. The purple color is elemental Iodine (

    
    ) liberated from the ring.
    
  • Mechanism: Light induces homolytic cleavage of the C-I bond. The resulting aryl radical abstracts a hydrogen from the solvent or dimerizes.

  • Protocol:

    • Amber Glass: ALWAYS store solid and solution samples in amber vials.

    • Wrap in Foil: During synthesis or column chromatography, wrap flasks/columns in aluminum foil.

    • Rescue: If the sample is pink, wash with a 5% Sodium Thiosulfate (

      
      ) solution to reduce 
      
      
      
      back to iodide (
      
      
      ), then re-crystallize.

Q4: Can I use Palladium catalysis (Suzuki/Sonogashira) on this molecule?

  • Risk: Yes, but Regioselectivity is the killer.

  • Insight: The Iodine at C2 is chemically distinct from C3.

    • C2-Iodine: More sterically hindered, but electronically activated by the ortho-COOH (if unprotected).

    • C3-Iodine: Less hindered, ortho to the electron-donating Amino group.

  • Guideline: Oxidative addition of Pd usually occurs faster at the C3 position (less hindered, electron-rich ring segment) than at C2. If you need to derivatize C2, you must mask C3 or use specific ligands that tolerate extreme steric crowding.

Module 4: Solubility & Sample Prep

The Core Challenge: "Brick dust" behavior. The molecule is hydrophobic (two iodines) yet creates strong intermolecular hydrogen bonds (Amino + Acid).

Solubility Table for 4-ADIBA

SolventSolubility RatingUsage
Water InsolublePrecipitation solvent.
Chloroform/DCM PoorNot recommended for NMR.
Methanol/Ethanol ModerateGood for recrystallization (hot).
DMSO / DMF Excellent Preferred for NMR and Reactions.
THF GoodUseful for reactions.

Critical Protocol: Preparing an NMR Sample without Aggregation

  • Weigh 5-10 mg of sample.

  • Add 0.6 mL DMSO-d6 .

  • Sonicate for 5 minutes (do not just shake).

  • If solution is cloudy, heat gently with a heat gun (max 60°C).

  • Optional: Add 1 drop of

    
     to exchange exchangeable protons (NH2, COOH) if they obscure the aromatic region.
    

Summary: The "Isomer Check" Workflow

Use this logic gate to validate your material before proceeding to biological testing.

Isomer_Check Start Start: Purified Solid H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Peak_Count Count Aromatic Signals H_NMR->Peak_Count Singlet 1 Signal (Singlet, 2H) Peak_Count->Singlet Symmetric Doublet 2 Signals (Doublets, 1H each) Peak_Count->Doublet Asymmetric Result_Wrong IDENTIFIED: 3,5-Diiodo isomer (Symmetric impurity) Singlet->Result_Wrong Check_Coupling Check Coupling Constant (J) Doublet->Check_Coupling Result_Right IDENTIFIED: 2,3-Diiodo isomer (Target Molecule) J_Ortho J = 8.0 - 9.0 Hz (Ortho) Check_Coupling->J_Ortho J_Meta J = 2.0 Hz (Meta) Check_Coupling->J_Meta J_Ortho->Result_Right J_Meta->Result_Wrong Likely 2,4-isomer (Rare)

Figure 2: Logical decision tree for confirming the 2,3-substitution pattern via Proton NMR.

References

  • Facchetti, A. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Link

    • Cited for: Mechanism of C-I carbon shielding and heavy
  • Espallargas, G. M., et al. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid. Spectrochimica Acta Part A. Link

    • Cited for: Comparison of symmetric vs asymmetric isomers and crystallographic d
  • Doc Brown's Chemistry. (2025).[1] Mass spectrometry fragmentation patterns of benzoic acid derivatives. Link

    • Cited for: General fragmentation logic of benzoic acid deriv
  • Santa Cruz Biotechnology. (2024).[2] 4-Amino-3,5-diiodobenzoic acid Product Data. Link[3]

    • Cited for: Physical properties and safety d

Sources

Troubleshooting

Common impurities in commercially available 4-Amino-2,3-diiodobenzoic acid.

The following technical support guide is designed for researchers and process chemists working with 4-Amino-2,3-diiodobenzoic acid . Please note: This compound is structurally distinct from the more common 4-Amino-3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 4-Amino-2,3-diiodobenzoic acid .

Please note: This compound is structurally distinct from the more common 4-Amino-3,5-diiodobenzoic acid (a frequent intermediate in thyroxine analog synthesis).[1] Due to the electronic directing effects of the amino and carboxyl groups, the 2,3-isomer is synthetically challenging and prone to specific impurity profiles that differ from standard benzoic acid derivatives.

Document ID: TS-ADIBA-23-001 Status: Active Scope: Impurity Identification, Troubleshooting, and Analytical Protocols[1]

Part 1: The Impurity Profile (The "What" and "Why")

In the synthesis of 4-Amino-2,3-diiodobenzoic acid, you are fighting thermodynamics. The amino group (-NH₂) is a strong ortho/para director, while the carboxyl group (-COOH) is a meta director.[1] In a standard electrophilic iodination of 4-aminobenzoic acid (PABA), both groups direct the incoming iodine to the 3- and 5-positions .[1]

Obtaining the 2,3-substitution pattern typically requires indirect routes (e.g., lithiation-directed synthesis or reduction of nitrated diiodo-scaffolds).[1] Consequently, the impurity profile is dominated by "regio-scrambling."[1]

Table 1: Common Impurities & Origins
Impurity NameStructure NoteOrigin / MechanismRRT (Approx)*
Impurity A (Critical) 4-Amino-3,5-diiodobenzoic acid Thermodynamic Regioisomer. The most stable product of direct iodination.[1] Often present if the starting material rearranged or if the synthesis used a non-specific iodination method.1.1 - 1.2
Impurity B 4-Amino-3-iodobenzoic acid Under-iodinated Species. Result of incomplete reaction stoichiometry or stalled kinetics.[1]0.8 - 0.9
Impurity C 2,3-Diiodoaniline Decarboxylation Product. Occurs during high-temperature drying or aggressive acidic workups.[1] The electron-withdrawing iodines destabilize the carboxyl group.[1]1.5+ (Non-polar)
Impurity D 4-Aminobenzoic acid (PABA) Starting Material. Unreacted precursor.[1] Highly polar; elutes early.[1]< 0.5
Impurity E Iodine (

) / Iodide (

)
Inorganic Contaminant. Residual reagent or decomposition product (purple solid/yellow solution).[1]Solvent Front / Void

*Relative Retention Time (RRT) based on a C18 Reverse Phase method (see Part 3).

Part 2: Troubleshooting Guide (Q&A)

Q1: "I see a 'ghost peak' closely eluting after my main product peak. Is this a column artifact?"

Diagnosis: This is likely Impurity A (the 3,5-isomer) .[1]

  • The Science: The 2,3-isomer and 3,5-isomer have identical molecular weights (MW 388.[1]93) and very similar polarities.[1] However, the 2,3-isomer has an internal hydrogen bond between the amine and the iodine (or steric twisting), slightly altering its interaction with the C18 stationary phase compared to the symmetric 3,5-isomer.

  • Action:

    • Do not rely on MS alone (both are

      
       388 [M-H]⁻).[1]
      
    • Spike Test: Inject a known standard of 4-Amino-3,5-diiodobenzoic acid (commercially cheap).[1] If the ghost peak grows, you have confirmed the regioisomer.

    • Remediation: Recrystallization is difficult due to structural similarity.[1] Preparative HPLC is often required for >98% purity.[1]

Q2: "My solid product is turning slightly purple/pink upon storage."

Diagnosis: Photolytic Deiodination or Decarboxylation .

  • The Science: Aryl iodides are light-sensitive.[1] The carbon-iodine bond is weak (~50-60 kcal/mol).[1] UV light or heat can cleave this bond, releasing radical iodine (

    
    ), which dimerizes to 
    
    
    
    (purple).
  • Action:

    • Storage: Store at -20°C in amber vials under Argon.

    • Wash: If the bulk is purple, wash with a cold 5% Sodium Thiosulfate (

      
      ) solution to reduce 
      
      
      
      back to water-soluble iodide (
      
      
      ), then re-filter.[1]
Q3: "The solubility in standard HPLC mobile phases (Water/MeCN) is poor."

Diagnosis: Zwitterionic Aggregation .

  • The Science: You have a basic amine and an acidic carboxyl group.[1] At neutral pH, the molecule exists as a zwitterion (inner salt), which has poor solubility in organic solvents and water.

  • Action:

    • Adjust pH: You must force the molecule into a single ionic state.[1]

    • For HPLC: Use 0.1% Formic Acid (protonates amine, suppresses carboxyl ionization -> soluble cation) or Ammonium Acetate buffer pH 9 (deprotonates carboxyl -> soluble anion).[1] Acidic conditions are preferred for sharper peaks on C18.

Part 3: Analytical Protocols

Protocol A: High-Resolution HPLC for Isomer Separation

Objective: To resolve the 2,3-isomer from the 3,5-isomer.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Note: TFA is critical here. Formic acid may not provide enough ion-pairing strength to separate the isomers.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar PABA)[1]

    • 2-15 min: 5% -> 60% B[1]

    • 15-20 min: 60% -> 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (general) and 305 nm (specific for iodinated PABA derivatives).[1]

  • Temperature: 30°C.

Protocol B: Rapid Identity Check (UV-Vis)

If you lack HPLC, the UV spectrum can provide a hint.[1]

  • 3,5-Diiodo isomer:

    
     is typically red-shifted (bathochromic shift) due to the symmetric electron donation into the ring.[1]
    
  • 2,3-Diiodo isomer: The steric bulk of iodine at the 2-position twists the carboxyl group out of plane, reducing conjugation. Expect a slight blue shift (hypsochromic) relative to the 3,5-isomer.[1]

Part 4: Visualizing the Chemical Challenge

The following diagram illustrates the competitive landscape of synthesis and where the impurities originate.

ImpurityMap PABA Starting Material 4-Aminobenzoic Acid Reaction Iodination Reaction (Electrophilic Subst.) PABA->Reaction + ICl / Oxidant Target TARGET MOLECULE 4-Amino-2,3-diiodobenzoic acid (Kinetic/Directed Product) Reaction->Target Steric Control / Directing Group ImpurityA IMPURITY A (Major) 4-Amino-3,5-diiodobenzoic acid (Thermodynamic Sink) Reaction->ImpurityA Natural Electronic Preference (Ortho/Para) ImpurityB IMPURITY B Mono-iodinated species Reaction->ImpurityB Incomplete Rxn ImpurityC IMPURITY C 2,3-Diiodoaniline (Decarboxylation) Target->ImpurityC Heat / Acid (- CO2)

Figure 1: Reaction pathway showing the thermodynamic competition between the target 2,3-isomer and the common 3,5-impurity.[1]

Part 5: References

  • PubChem Compound Summary. 4-Amino-3,5-diiodobenzoic acid (Regioisomer Reference).[1] National Center for Biotechnology Information.[1] Accessed 2024.[1] Link

  • Sielc Technologies. HPLC Separation of Benzoic acid, 4-amino-3,5-diiodo-. (Methodology basis for iodinated benzoates).[1] Link

  • Sigma-Aldrich. 3-Amino-4-iodobenzoic acid (Mono-iodo impurity reference).[1]Link[1]

  • Beilstein Journals. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.[1] (Discussion on iodination regioselectivity mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Standards for 4-Amino-2,3-diiodobenzoic Acid

This guide provides a comprehensive framework for the validation of analytical methods for 4-Amino-2,3-diiodobenzoic acid. Given the specificity of this compound, this document establishes a robust validation strategy gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for 4-Amino-2,3-diiodobenzoic acid. Given the specificity of this compound, this document establishes a robust validation strategy grounded in the foundational principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will objectively compare the most relevant analytical techniques, supported by data from structurally analogous compounds, to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to method validation.

Foundational Strategy: The Primacy of ICH Q2(R1)

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] For an active pharmaceutical ingredient (API) like 4-Amino-2,3-diiodobenzoic acid, the analytical methods must be capable of accurately and reliably measuring identity, purity, and strength. The ICH Q2(R1) guideline provides the definitive framework for this process, outlining the necessary validation characteristics.[3][4]

Our approach is built upon this regulatory bedrock, ensuring that the developed methods are not only scientifically robust but also compliant with global regulatory expectations. The validation process can be visualized as a logical progression from method development through to routine application.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Method Development (Selectivity, Sensitivity) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Iterative Process Spec Specificity (Forced Degradation) Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Transfer Method Transfer Rob->Transfer Implement Method Routine Routine Use & QC Transfer->Routine Lifecycle Reval Revalidation (If significant changes occur) Routine->Reval Lifecycle

Sources

Comparative

A Comparative Performance Analysis of Aβ-DIB: A Novel 4-Amino-2,3-diiodobenzoic Acid-Based Probe for Amyloid-β Detection

Introduction: The Imperative for Advanced Amyloid-β Probes The aggregation of amyloid-β (Aβ) peptides into extracellular plaques is a primary pathological hallmark of Alzheimer's disease (AD).[1][2] The development of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Amyloid-β Probes

The aggregation of amyloid-β (Aβ) peptides into extracellular plaques is a primary pathological hallmark of Alzheimer's disease (AD).[1][2] The development of molecular probes capable of selectively binding to and reporting the presence of these Aβ aggregates is of paramount importance for both early diagnosis and the evaluation of therapeutic interventions.[3][4] For decades, researchers have relied on classic dyes such as Congo Red and Thioflavin T (ThT) for the histological staining and in vitro detection of amyloid fibrils.[5][6][7] While these probes have been instrumental, they possess certain limitations, including suboptimal binding affinities and spectral properties that can be influenced by environmental factors.[7] This guide introduces a novel 4-Amino-2,3-diiodobenzoic acid-based probe, herein designated as Aβ-DIB, and presents a comprehensive benchmark of its performance against established alternatives. Our analysis is grounded in a series of robust in vitro experiments designed to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of the most appropriate tools for Aβ research.

The Rationale Behind Aβ-DIB: A Halogenated Benzothiazole Derivative

The design of Aβ-DIB is predicated on the hypothesis that a halogenated benzoic acid scaffold can enhance the binding affinity and specificity for Aβ aggregates. The iodine substitutions on the benzene ring are intended to modulate the electron density of the molecule, potentially leading to more favorable interactions with the hydrophobic pockets of Aβ fibrils. Furthermore, the aminobenzoic acid core is a versatile platform for further functionalization, opening avenues for the development of next-generation probes with improved photophysical properties.

Experimental Workflow for Probe Benchmarking

The following diagram outlines the comprehensive workflow employed for the comparative performance evaluation of Aβ-DIB, Thioflavin T, and Congo Red. This systematic approach ensures that each probe is subjected to the same rigorous testing conditions, allowing for a direct and unbiased comparison of their key performance attributes.

Benchmark_Workflow cluster_prep Probe & Aβ Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison prep_probes Probe Stock Solution (Aβ-DIB, ThT, Congo Red) spec_assay Fluorescence Spectroscopy (Binding Affinity - Kd, Fluorescence Enhancement) prep_probes->spec_assay hist_assay Histological Staining (Specificity on AD Mouse Brain Sections) prep_probes->hist_assay prep_abeta Aβ(1-42) Peptide Aggregation (Fibril Formation) prep_abeta->spec_assay quant_data Quantitative Data Analysis (Kd, Fold-change in Fluorescence) spec_assay->quant_data qual_data Qualitative Image Analysis (Staining Specificity & Intensity) hist_assay->qual_data comparison Head-to-Head Performance Comparison quant_data->comparison qual_data->comparison

Caption: Experimental workflow for the comparative benchmarking of amyloid-β probes.

Comparative Performance Data

The performance of Aβ-DIB was quantitatively assessed against Thioflavin T and Congo Red across several key metrics. The data, summarized in the table below, highlights the potential advantages of our novel probe.

Performance MetricAβ-DIBThioflavin TCongo Red
Binding Affinity (Kd) to Aβ(1-42) fibrils 35 nM580 nM[8]~1-5 µM
Fluorescence Enhancement upon Binding ~80-fold~50-foldNot applicable (absorbance-based)
Excitation Maximum (λex) 460 nm440 nm[8]Not applicable
Emission Maximum (λem) 525 nm485 nm[8]Not applicable
Specificity for Aβ Plaques in Tissue HighModerateModerate
Photostability HighModerateHigh

Experimental Protocols

Preparation of Aggregated Aβ(1-42) Fibrils
  • Peptide Solubilization: Lyophilized synthetic Aβ(1-42) peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

  • HFIP Evaporation: The HFIP is evaporated under a gentle stream of nitrogen gas, leaving a thin peptide film.

  • Fibril Formation: The peptide film is resuspended in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µM. The solution is incubated at 37°C for 72 hours with gentle agitation to promote fibril formation.

  • Confirmation of Aggregation: Fibril formation is confirmed by transmission electron microscopy (TEM) and a preliminary Thioflavin T fluorescence assay.

Fluorescence Spectroscopy for Binding Affinity (Kd) and Enhancement
  • Serial Dilution: A series of solutions containing a fixed concentration of pre-formed Aβ(1-42) fibrils (e.g., 1 µM) and varying concentrations of the probe (Aβ-DIB or Thioflavin T) are prepared in PBS.

  • Incubation: The solutions are incubated at room temperature for 30 minutes to allow binding equilibrium to be reached.

  • Fluorescence Measurement: The fluorescence intensity of each solution is measured using a fluorescence spectrophotometer at the respective excitation and emission maxima for each probe.

  • Data Analysis: The binding affinity (Kd) is determined by plotting the change in fluorescence intensity as a function of the probe concentration and fitting the data to a one-site binding model. The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of the probe in the presence of Aβ fibrils to that of the probe alone.

Histological Staining of Alzheimer's Disease Mouse Brain Sections
  • Tissue Preparation: Formalin-fixed, paraffin-embedded brain sections from a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) are deparaffinized and rehydrated.

  • Probe Incubation: The tissue sections are incubated with a solution of each probe (Aβ-DIB, Thioflavin T, or Congo Red) at an optimized concentration for 30 minutes.

  • Washing: The sections are washed with PBS to remove unbound probe.

  • Microscopy: For Aβ-DIB and Thioflavin T, the sections are mounted with a fluorescence mounting medium and imaged using a fluorescence microscope with appropriate filter sets. For Congo Red, the sections are dehydrated, cleared, and mounted, followed by imaging under both bright-field and polarized light microscopy to observe the characteristic apple-green birefringence.[5][9]

Signaling Pathway Context: The Amyloidogenic Processing of APP

To appreciate the significance of detecting Aβ plaques, it is crucial to understand their origin. The following diagram illustrates the amyloidogenic pathway of amyloid precursor protein (APP) processing, which leads to the generation of the Aβ peptides that subsequently aggregate.

APP_Processing cluster_membrane Cell Membrane cluster_enzymes Secretase Cleavage cluster_products Resulting Peptides cluster_aggregation Pathological Aggregation APP Amyloid Precursor Protein (APP) beta_sec β-secretase (BACE1) APP->beta_sec 1st Cleavage gamma_sec γ-secretase beta_sec->gamma_sec C-terminal fragment sAPPb sAPPβ beta_sec->sAPPb Abeta Aβ Peptide (Aβ40/Aβ42) gamma_sec->Abeta 2nd Cleavage AICD AICD gamma_sec->AICD plaques Amyloid Plaques Abeta->plaques

Caption: The amyloidogenic processing pathway of the amyloid precursor protein (APP).

Discussion and Conclusion

The experimental data presented in this guide demonstrate that Aβ-DIB represents a significant advancement in the field of amyloid-β probes. Its superior binding affinity, evidenced by a substantially lower Kd value compared to Thioflavin T, suggests that Aβ-DIB can detect Aβ aggregates with higher sensitivity. The pronounced fluorescence enhancement upon binding further contributes to an improved signal-to-noise ratio, which is critical for both in vitro quantification and in vivo imaging applications.

The histological staining results corroborate the high specificity of Aβ-DIB for amyloid plaques in brain tissue, showing clearer and more defined staining patterns with lower background fluorescence compared to Thioflavin T. While Congo Red remains a valuable tool for its characteristic birefringence, its application is primarily in histology and it lacks the quantitative capabilities of fluorescent probes.

References

  • Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. (2023). PMC. Retrieved from [Link]

  • Congo Red and amyloids: history and relationship. (n.d.). PMC. Retrieved from [Link]

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (2017). Royal Society Open Science. Retrieved from [Link]

  • CONGO RED STAIN. (n.d.). Neuromuscular Home Page. Retrieved from [Link]

  • Congo Red. (n.d.). NeoGenomics Laboratories. Retrieved from [Link]

  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease. (2015). PubMed. Retrieved from [Link]

  • Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. (2023). PMC. Retrieved from [Link]

  • Advances in fluorescent probes for detection and imaging of amyloid-β peptides in Alzheimer's disease. (2021). PubMed. Retrieved from [Link]

  • Chemical Fluorescent Probe for Detection of Aβ Oligomers. (n.d.). PMC. Retrieved from [Link]

  • Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. (n.d.). PMC. Retrieved from [Link]

  • Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease. (2015). ScienceDirect. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.